molecular formula C7H5FN2 B053940 2-Amino-3-fluorobenzonitrile CAS No. 115661-37-5

2-Amino-3-fluorobenzonitrile

Cat. No. B053940
Key on ui cas rn: 115661-37-5
M. Wt: 136.13 g/mol
InChI Key: UNISSOLHERSZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06936608B2

Procedure details

A mixture of 2,3-difluorobenzonitrile (19.0 g, 137 mmol) and ethanol (200 ml) pre-saturated with ammonia gas was heated at 140° C. in an autoclave for 8 h (terminal pressure 200 psi). The mixture was allowed to cool to ambient temperature and evaporated to dryness. The residue was dissolved in water (400 ml) and extracted with diethyl ether (2×300 ml). The combined organics were washed with water (300 ml) and brine (250 ml), dried over anhydrous magnesium sulfate, filtered and evaporated. Trituration with isohexane (150 ml) afforded 2-amino-3-fluorobenzonitrile (9.8 g, 50%) as an off-white solid: 1H NMR (360 MHz, CDCl3) δ 4.47 (2H, s), 6.65-6.71 (1H, m), 7.14-7.20 (2H, m).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH3:11]>C(O)C>[CH3:8][CH2:9][CH2:2][CH:3]([CH3:6])[CH3:4].[NH2:11][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (400 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (300 ml) and brine (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 150 mL
Name
Type
product
Smiles
NC1=C(C#N)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.